molecular formula C₁₆H₁₁D₃F₃N₅O₂ B1140758 Voriconazole-d3 N-Oxide CAS No. 1217851-84-7

Voriconazole-d3 N-Oxide

Cat. No.: B1140758
CAS No.: 1217851-84-7
M. Wt: 368.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Voriconazole-d3 N-Oxide is a deuterated analog of Voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Voriconazole. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques, including mass spectrometry.

Scientific Research Applications

Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.

    Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.

    Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

Azoles, like Voriconazole, are fungistatic agents that impair the synthesis of ergosterol in fungal cell membranes leading to their disruption . Cell lysis and death result from the action of the host lytic system .

Safety and Hazards

Voriconazole-d3 N-Oxide is for research use only and not intended for human or veterinary diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The feasibility of the simultaneous microdialysis of Voriconazole and its N-Oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-Oxide metabolite pharmacokinetics in plasma and interstitial space fluid . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.

    Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, zinc dust in acetic acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Further oxidized metabolites.

    Reduction: Voriconazole.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

    Voriconazole: The parent compound, used as an antifungal medication.

    Fluconazole: Another triazole antifungal with a similar mechanism of action.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness: Voriconazole-d3 N-Oxide is unique due to the presence of deuterium atoms, which provide a stable isotope label. This feature makes it particularly valuable in pharmacokinetic studies and analytical chemistry, where precise quantification and tracking of the compound are essential.

Properties

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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